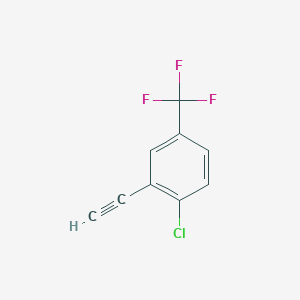![molecular formula C15H21N3OS B2495075 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392240-96-9](/img/structure/B2495075.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide (ADPT) is a compound that has been widely studied for its potential applications in scientific research. ADPT is a heterocyclic compound that contains a thiadiazole ring and an adamantyl group. The unique structure of ADPT makes it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Crystallographic and QTAIM Analysis
This compound has been used in the quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines . The study provided insights from crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis . The structures revealed that the orientation of the amino group is different in non-halogenated structures .
Synthesis of Ureas and Thioureas
Methods have been developed for the synthesis of N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas in 36–87% yields by the reaction of 2-(adamantan-2-yl)ethanamine with aromatic isocyanates and isothiocyanates . This process is significant in the production of new adamantane-containing soluble epoxide hydrolase (sEH) inhibitors .
Antimicrobial Activity
The compound has shown potential in vitro antimicrobial activity . It has been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, and the yeast-like pathogenic fungus Candida albicans .
Anti-Leishmanial Activities
1,3,4-Thiadiazole derivatives, which include this compound, have been known for their anti-leishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type and can be combated with these derivatives .
Anticancer Properties
1,3,4-Thiadiazole-based drugs, including this compound, have been studied for their anticancer properties . They have shown potential in medical applications, particularly in the treatment of various types of cancer .
Antiviral Properties
Adamantane-based derivatives, including this compound, have shown promising results as potential antiviral agents . For example, 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide is active against tick-borne encephalitis virus .
Mecanismo De Acción
Target of Action
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that primarily targets carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in maintaining the pH balance in the body and assisting in the transport of carbon dioxide .
Mode of Action
The interaction of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide with its target, carbonic anhydrase, results in the inhibition of the enzyme . This inhibition disrupts the normal function of the enzyme, leading to a change in the pH balance within the body .
Biochemical Pathways
The action of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide affects the carbonic anhydrase pathway . The inhibition of carbonic anhydrase disrupts the conversion of carbon dioxide and water into bicarbonate and protons . This disruption can affect various downstream effects, including the regulation of pH and the transport of carbon dioxide .
Pharmacokinetics
The pharmacokinetic properties of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide are influenced by its adamantyl moiety . The adamantyl moiety results in compounds with relatively high lipophilicity, which in turn modulates the bioavailability of these molecules . .
Result of Action
The molecular and cellular effects of N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide’s action are primarily due to the inhibition of carbonic anhydrase . This inhibition can lead to a disruption in pH balance and the transport of carbon dioxide, potentially affecting a variety of cellular processes .
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOFUQGLVYAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

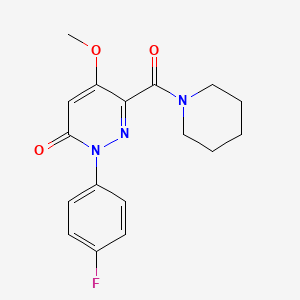
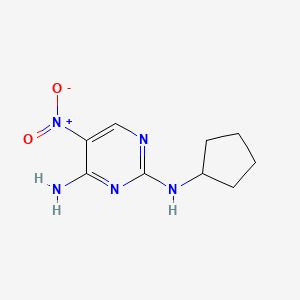
![2,3-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2494996.png)

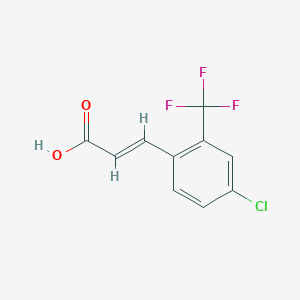

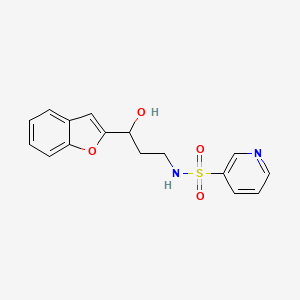
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2495006.png)
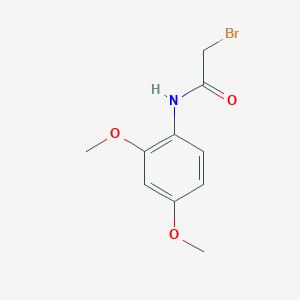
![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)
